molecular formula C14H9N3O3 B8754677 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzoic Acid

3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzoic Acid

Cat. No. B8754677
M. Wt: 267.24 g/mol
InChI Key: AEKSGXNBMCUDHB-UHFFFAOYSA-N
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Patent
US08486979B2

Procedure details

A solution of the product of Example 45 (180 mg, 0.56 mmol) in methylene chloride (5 mL) was stirred with trifluoroacetic acid (1 mL) at room temperature for 4 hours. It was then concentrated and the residue was stirred in water (15 mL) for 1 hour. The precipitate was collected by filtration and dried to give the title compound. 1H NMR (300 MHz, DMSO-d6) δ 7.66 (ddd, J=7.9, 4.8, 0.8 Hz, 1 H), 7.83 (t, J=7.5 Hz, 1 H), 8.28 (ddd, J=8.0, 1.5, 1.2 Hz, 1 H), 8.42-8.51 (m, 2 H), 8.70 (t, J=1.6 Hz, 1 H), 8.83 (dd, J=5.0, 1.8 Hz, 1 H), 9.28 (dd, J=2.2, 1.0 Hz, 1 H) ppm; MS (DCI/NH3) m/z 268 (M+H)+.
Name
product
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:11]=[C:10]([C:12]3[CH:13]=[C:14]([CH:22]=[CH:23][CH:24]=3)[C:15]([O:17]C(C)(C)C)=[O:16])[O:9][N:8]=2)[CH:2]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:11]=[C:10]([C:12]3[CH:13]=[C:14]([CH:22]=[CH:23][CH:24]=3)[C:15]([OH:17])=[O:16])[O:9][N:8]=2)[CH:2]=1

Inputs

Step One
Name
product
Quantity
180 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C1=NOC(=N1)C=1C=C(C(=O)OC(C)(C)C)C=CC1
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred in water (15 mL) for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=NOC(=N1)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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